2-(2-chloro-6-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
CAS No.: 2034293-98-4
Cat. No.: VC5246036
Molecular Formula: C16H15ClF4N4O
Molecular Weight: 390.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034293-98-4 |
|---|---|
| Molecular Formula | C16H15ClF4N4O |
| Molecular Weight | 390.77 |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C16H15ClF4N4O/c17-11-2-1-3-12(18)10(11)6-15(26)22-7-14-24-23-13-5-4-9(8-25(13)14)16(19,20)21/h1-3,9H,4-8H2,(H,22,26) |
| Standard InChI Key | NTGDZFQBQCNCOH-UHFFFAOYSA-N |
| SMILES | C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)CC3=C(C=CC=C3Cl)F |
Introduction
Molecular Formula
The molecular formula is C14H13ClF4N4O, indicating:
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Carbon (C): 14 atoms
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Hydrogen (H): 13 atoms
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Chlorine (Cl): 1 atom
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Fluorine (F): 4 atoms
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Nitrogen (N): 4 atoms
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Oxygen (O): 1 atom
Molecular Weight
The calculated molecular weight is approximately 364.73 g/mol, making it a medium-sized organic molecule.
Synthesis Pathway
While specific synthesis details for this compound are not readily available, its structure suggests it could be synthesized through:
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Halogenated Aromatic Compound Preparation: Starting with a chloro-fluoro-substituted benzene derivative.
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Triazolopyridine Ring Formation: Using cyclization reactions involving hydrazines or similar precursors.
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Amide Bond Formation: Coupling the triazolopyridine derivative with an acetamide precursor.
Pharmaceutical Research
The structural features of this compound suggest potential activity as:
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A receptor modulator or enzyme inhibitor due to the triazolopyridine ring system.
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A candidate for drug discovery targeting central nervous system disorders or inflammatory pathways.
Agrochemical Development
Similar compounds have been explored as pesticides or herbicides due to their ability to interfere with biological pathways in pests.
Spectroscopic Techniques
To confirm the structure of this compound:
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NMR Spectroscopy: Proton (H) and Carbon (C) NMR can identify functional groups and connectivity.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups like amides and aromatic rings.
Crystallography
X-ray crystallography could provide detailed insights into the three-dimensional arrangement of atoms.
Research Findings and Implications
While no direct studies on this specific compound were identified in the provided sources, its structural similarity to known bioactive molecules suggests promising avenues for research:
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Molecular Docking Studies: Computational methods can predict binding affinity to biological targets.
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In Vitro Testing: Assays can evaluate activity against enzymes or receptors of interest.
This compound represents a valuable candidate for further investigation in medicinal chemistry and material science due to its unique structural features and potential bioactivity. Further experimental studies are essential to elucidate its full range of applications.
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